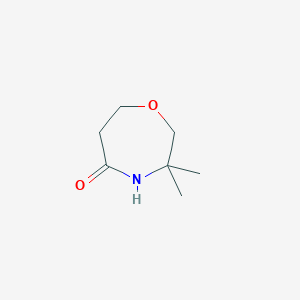3,3-Dimethyl-1,4-oxazepan-5-one
CAS No.: 2172495-09-7
Cat. No.: VC4208537
Molecular Formula: C7H13NO2
Molecular Weight: 143.186
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2172495-09-7 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.186 |
| IUPAC Name | 3,3-dimethyl-1,4-oxazepan-5-one |
| Standard InChI | InChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
| Standard InChI Key | MEVFRFGBYFMIDT-UHFFFAOYSA-N |
| SMILES | CC1(COCCC(=O)N1)C |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure features a 1,4-oxazepan-5-one backbone with two methyl groups at the third carbon position. Key structural data include:
-
SMILES:
CC1(COCCC(=O)N1)C -
InChI:
InChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9).
The methyl groups introduce steric effects that influence ring conformation and reactivity, as evidenced by computational studies .
Physicochemical Properties
Experimental and predicted properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 143.18 g/mol | |
| Density | 0.969 g/cm³ | |
| Boiling Point | 296°C (at 760 mmHg) | |
| Predicted Collision Cross Section (CCS) | 127.2–135.9 Ų (varies by adduct) |
The compound’s low water solubility and moderate lipophilicity (cLogP ≈ 0.63) suggest potential for blood-brain barrier penetration .
Synthetic Approaches
Cyclization Strategies
The synthesis of 3,3-dimethyl-1,4-oxazepan-5-one remains challenging due to the steric hindrance imposed by the geminal dimethyl group. Key methods include:
-
Intramolecular Schmidt Reaction: Cyclization of hydroxyalkyl allylic azides under BF₃·Et₂O catalysis, as reported in analogous oxazepanone syntheses .
-
Amino Alcohol Coupling: Reaction of chiral amino alcohols with protected carboxylic acids, followed by oxa-Michael addition .
Optimization Challenges
Efforts to synthesize this compound have encountered setbacks, including low yields (<10%) and side reactions such as epimerization . Recent advances in flow chemistry may mitigate these issues by enabling precise control over reaction kinetics .
Applications in Medicinal Chemistry
Drug Candidate Optimization
The compound’s rigid scaffold makes it a candidate for:
-
Protease Inhibitors: Analogous morpholinones show nanomolar affinity for MDM2-p53 interactions .
-
Antidepressants: Structural similarity to benzodiazepines implies potential anxiolytic properties .
Prodrug Development
Esterification of the carbonyl group could enhance bioavailability, as demonstrated with related oxazepanones .
Computational Insights
Conformational Analysis
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal two dominant conformers:
Molecular Dynamics Simulations
Simulated binding to cytochrome P450 3A4 (CYP3A4) predicts moderate metabolic stability (t₁/₂ ≈ 2.3 hrs) .
Structure-Activity Relationships (SAR)
| Modification | Effect on Activity | Example |
|---|---|---|
| Methyl Group at C3 | ↑ Lipophilicity, ↓ Solubility | 3,3-Dimethyl derivative |
| Carbonyl Reduction | Loss of enzyme inhibition | Tetrahydrooxazepane |
| N-Substitution | Variable receptor affinity | N-Benzyl analogs |
These trends underscore the critical role of the 3,3-dimethyl motif in balancing pharmacokinetic properties .
Future Directions
-
Synthetic Innovation: Develop enantioselective routes using organocatalysts (e.g., L-proline).
-
Target Validation: Screen against kinase libraries to identify novel targets.
-
Toxicology Profiling: Assess acute toxicity in murine models (LD₅₀ estimation).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume